Cas no 219865-94-8 (6-(4-chloro-2-methylphenoxy)pyridin-3-amine)

6-(4-Chloro-2-methylphenoxy)pyridin-3-amine is a versatile chemical intermediate with applications in pharmaceutical and agrochemical synthesis. Its structure combines a pyridin-3-amine core with a substituted phenoxy group, offering reactivity at multiple sites for further functionalization. The chloro and methyl substituents enhance its stability and influence electronic properties, making it suitable for use in heterocyclic chemistry and ligand design. This compound exhibits favorable solubility in common organic solvents, facilitating its use in diverse reaction conditions. Its well-defined molecular architecture allows for precise modifications, supporting the development of targeted bioactive molecules. High purity grades are available to meet rigorous research and industrial requirements.
6-(4-chloro-2-methylphenoxy)pyridin-3-amine structure
219865-94-8 structure
Product Name:6-(4-chloro-2-methylphenoxy)pyridin-3-amine
CAS No:219865-94-8
MF:C12H11ClN2O
MW:234.68154168129
CID:243740
PubChem ID:2800143
Update Time:2025-06-08

6-(4-chloro-2-methylphenoxy)pyridin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinamine,6-(4-chloro-2-methylphenoxy)-
    • 6-(2-methyl-4-chlorophenoxy)pyridin-3-amine
    • 6-(4-chloro-2-methylphenoxy)pyridin-3-amine
    • Maybridge1_001731
    • DTXSID10384141
    • BTB 07186
    • FT-0753718
    • HMS546G15
    • Oprea1_250756
    • 2-(4-Chloro-2-methyl-phenoxy)-5-amino-pyridine
    • SCHEMBL4061973
    • AKOS000145220
    • DVXVRGGVIMNANI-UHFFFAOYSA-N
    • 219865-94-8
    • EN300-10151443
    • 2-(4-Chloro-2-methyl-phenoxy)-5-aminopyridine
    • 6-(4-CHLORO-2-METHYLPHENOXY)PYRIDIN-3-AMINE, 97+%
    • 6-(4-CHLORO-2-METHYLPHENOXY)PYRIDIN-3-AMINE,97+%
    • Inchi: 1S/C12H11ClN2O/c1-8-6-9(13)2-4-11(8)16-12-5-3-10(14)7-15-12/h2-7H,14H2,1H3
    • InChI Key: DVXVRGGVIMNANI-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C)C=1)OC1C=CC(=CN=1)N

Computed Properties

  • Exact Mass: 234.05613
  • Monoisotopic Mass: 234.0559907g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 227
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 48.1Ų

Experimental Properties

  • PSA: 48.14

6-(4-chloro-2-methylphenoxy)pyridin-3-amine Pricemore >>

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Additional information on 6-(4-chloro-2-methylphenoxy)pyridin-3-amine

Introduction to 6-(4-chloro-2-methylphenoxy)pyridin-3-amine and its CAS No. 219865-94-8

6-(4-chloro-2-methylphenoxy)pyridin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 219865-94-8, is a significant compound in the realm of pharmaceutical chemistry. This molecule has garnered attention due to its structural uniqueness and its potential applications in medicinal chemistry. The presence of both a pyridine ring and a phenoxy group substituted with a chlorine atom and a methyl group makes it a versatile scaffold for further chemical modifications and biological evaluations.

The compound's structure consists of a pyridine core at the 3-position amine, attached to a phenoxy group that is further substituted at the 4-position with a chlorine atom and at the 2-position with a methyl group. This specific arrangement of functional groups imparts unique electronic and steric properties, making it an attractive candidate for drug discovery programs. The pyridine moiety is particularly valuable in medicinal chemistry due to its ability to interact with various biological targets, including enzymes and receptors.

In recent years, there has been a growing interest in developing small-molecule inhibitors that target protein kinases, which are key enzymes involved in numerous cellular processes, including cell growth, differentiation, and apoptosis. 6-(4-chloro-2-methylphenoxy)pyridin-3-amine has been investigated as a potential kinase inhibitor due to its ability to modulate the activity of these enzymes. Preliminary studies have shown that derivatives of this compound can exhibit inhibitory effects on certain kinases, making them promising candidates for further development.

The phenoxy group in 6-(4-chloro-2-methylphenoxy)pyridin-3-amine is another critical feature that contributes to its pharmacological potential. Phenoxy-substituted compounds are well-known for their role in various therapeutic areas, including central nervous system (CNS) disorders and cancer. The chlorine atom at the 4-position of the phenoxy ring enhances the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier or interact with membrane-bound receptors.

Recent advances in computational chemistry have enabled researchers to predict the biological activity of compounds like 6-(4-chloro-2-methylphenoxy)pyridin-3-amine with greater accuracy. Molecular docking studies have been performed using various kinase targets, providing insights into how this compound might bind to its intended receptors. These studies have revealed that slight modifications to the structure could enhance binding affinity and selectivity, leading to more effective drug candidates.

The synthesis of 6-(4-chloro-2-methylphenoxy)pyridin-3-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by condensation steps. The use of palladium-catalyzed cross-coupling reactions has also been explored as a means to introduce the phenoxy group efficiently.

In addition to its potential as a kinase inhibitor, 6-(4-chloro-2-methylphenoxy)pyridin-3-amine has been investigated for its role in other therapeutic areas. For instance, it has shown promise in preclinical studies as an antagonist for certain G protein-coupled receptors (GPCRs). These receptors are involved in a wide range of physiological processes, making them attractive targets for drug development.

The pharmacokinetic properties of 6-(4-chloro-2-methylphenoxy)pyridin-3-amine are also of great interest. Studies have indicated that this compound exhibits moderate solubility in water and good oral bioavailability, suggesting that it could be suitable for clinical development. However, further studies are needed to fully understand its metabolic pathways and potential side effects.

One of the most exciting aspects of 6-(4-chloro-2-methylphenoxy)pyridin-3-amine is its potential for structure-based drug design. By leveraging high-throughput screening technologies and combinatorial chemistry approaches, researchers can rapidly generate libraries of derivatives for testing against various biological targets. This approach has already led to the discovery of several novel drug candidates with improved efficacy and safety profiles.

The future directions for research on 6-(4-chloro-2-methylphenoxy)pyridin-3-amine include exploring its mechanisms of action in greater detail and optimizing its chemical structure for better pharmacological properties. Additionally, clinical trials will be necessary to evaluate its safety and efficacy in human patients. These efforts could ultimately lead to the development of new therapeutic agents that address unmet medical needs.

In conclusion, 6-(4-chloro-2-methylphenoxy)pyridin-3-amine (CAS No. 219865-94-8) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for drug discovery, particularly in the areas of kinase inhibition and GPCR antagonism. As our understanding of biological targets improves and new synthetic methodologies emerge, compounds like this one will continue to play a crucial role in the development of novel therapeutics.

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